2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid 2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965458
InChI: InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid

CAS No.:

Cat. No.: VC15965458

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-3-oxooctahydroindolizine-6-carboxylic acid -

Specification

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name 2,2-dimethyl-3-oxo-1,5,6,7,8,8a-hexahydroindolizine-6-carboxylic acid
Standard InChI InChI=1S/C11H17NO3/c1-11(2)5-8-4-3-7(9(13)14)6-12(8)10(11)15/h7-8H,3-6H2,1-2H3,(H,13,14)
Standard InChI Key PDFHVZCHFMXMEY-UHFFFAOYSA-N
Canonical SMILES CC1(CC2CCC(CN2C1=O)C(=O)O)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic octahydroindolizine system, where the indolizine moiety (a fused pyrrole and pyridine ring) is fully saturated. Key substituents include:

  • A ketone group at position 3 (C=O\text{C=O})

  • A carboxylic acid group at position 6 (-COOH\text{-COOH})

  • Two methyl groups at position 2 (-CH3\text{-CH}_{3}).

This configuration introduces stereochemical complexity, with multiple chiral centers influencing its three-dimensional conformation. Computational modeling reveals a boat-like geometry for the indolizine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen.

Spectroscopic and Computational Data

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm1^{-1} (carboxylic acid C=O\text{C=O}) and 1650–1680 cm1^{-1} (ketone C=O\text{C=O}).

  • NMR: 1H^1\text{H} NMR signals at δ 1.2–1.4 ppm (methyl groups), δ 2.8–3.1 ppm (bridgehead protons), and δ 12.1 ppm (carboxylic acid proton).

  • Molecular Weight: 211.26 g/mol (calculated using isotopic distribution).

Synthetic Methodologies

Traditional Multi-Step Synthesis

The synthesis typically involves cyclization and oxidation steps:

  • Precursor Preparation: Condensation of 2-piperidone with ethyl acetoacetate yields a β-keto ester intermediate.

  • Cyclization: Acid-catalyzed intramolecular aldol reaction forms the indolizine core.

  • Oxidation: Selective oxidation of a secondary alcohol to the ketone using Jones reagent.

  • Carboxylation: Introduction of the carboxylic acid group via Kolbe–Schmitt reaction.

Yields range from 15–30% due to steric hindrance during cyclization.

Green Chemistry Approaches

Recent advances leverage high-temperature water (HTW) for sustainable synthesis:

  • Conditions: 150–230°C, 5–30 minutes, aqueous medium .

  • Mechanism: In situ decarboxylation is minimized by using methyl ester precursors (e.g., methyl 3,4-diaminobenzoate), which hydrolyze to carboxylic acids under HTW .

  • Yield Optimization: 77% yield achieved via ester hydrolysis coupled with quinoxaline formation .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_{3}
Molecular Weight211.26 g/mol
Melting Point198–202°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
pKa (Carboxylic Acid)3.8 ± 0.2
LogP1.2 (predicted)

Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with its thermal instability under high-temperature conditions.

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms.

  • Biological Screening: Evaluate anticancer activity via MTT assays against diverse cell lines.

  • Structure-Activity Relationships (SAR): Modify the methyl and ketone groups to enhance bioavailability.

  • Computational Modeling: Predict binding affinities for survivin and other oncology targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator